molecular formula C7H11NO2 B13063304 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Cat. No.: B13063304
M. Wt: 141.17 g/mol
InChI Key: QGOWUMSQTRQQIZ-UHFFFAOYSA-N
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Description

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid is a bicyclic organic compound featuring a partially saturated pyridine ring with a methyl substituent at the 1-position and a carboxylic acid group at the 2-position. Its tetrahydropyridine core allows for both aromatic and non-aromatic interactions, making it a versatile scaffold for derivatization .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-pyridine-6-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-8-5-3-2-4-6(8)7(9)10/h4H,2-3,5H2,1H3,(H,9,10)

InChI Key

QGOWUMSQTRQQIZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Reduction of Pyridine-2-carboxylic Acid Derivatives

One common approach to prepare tetrahydropyridine derivatives, including 1-methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid, involves the partial reduction of pyridine-2-carboxylic acid or its derivatives. This method typically uses catalytic hydrogenation or chemical reducing agents under controlled conditions to achieve selective reduction of the pyridine ring to the tetrahydropyridine stage while preserving the carboxylic acid functionality.

  • Reagents and Conditions: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in alcoholic solvents; temperatures range from ambient to reflux depending on the reducing system.
  • Advantages: High selectivity for partial reduction; preserves sensitive functional groups.
  • Purification: Standard methods such as crystallization, extraction, or chromatography are used to isolate the product.

Cyclization via Annulation Reactions

Another method employs cyclization reactions involving α,β-unsaturated imines or azadienes with alkynes or allene ketones to form the tetrahydropyridine ring via [4+2] annulation or electrocyclization processes.

  • Catalysts: Rhodium(I) complexes or phosphine derivatives catalyze the C–H activation and cyclization steps.
  • Reaction Conditions: Mild heating (40 °C to reflux), often in polar solvents like methanol or acetic acid.
  • Yields: High diastereoselectivity (>95%) and moderate to high yields (46–95%).
  • Notes: These methods allow for enantioselective synthesis and incorporation of diverse substituents on the tetrahydropyridine ring.

Hydrazone and Amine Condensation Routes

A patented method describes the preparation of pyridine-2-carboxylic acid derivatives via condensation of hydrazones with amino-substituted dihydropyridines, followed by acid treatment to yield the desired tetrahydropyridine carboxylic acid.

  • Bases: Tertiary amines such as triethylamine serve as bases and solvents.
  • Acid Treatment: Mineral acids like hydrochloric acid at room temperature finalize the reaction.
  • Isolation: Filtration, extraction, distillation, crystallization, or chromatography.

Detailed Reaction Conditions and Data

Preparation Method Key Reagents/Conditions Temperature Range Catalysts/Bases Purification Techniques Yield/Selectivity
Partial Reduction of Pyridine-2-carboxylic acid Pd/C hydrogenation or NaBH4 reduction in alcohols Ambient to reflux Pd/C, NaBH4 Crystallization, chromatography High selectivity for tetrahydropyridine ring
Cyclization via Rhodium or Phosphine Catalysis α,β-unsaturated imines + alkynes or azadienes + allene ketones 40 °C to reflux Rhodium(I), phosphine derivatives Chromatography Diastereoselectivity >95%, yields 46–95%
Hydrazone Condensation & Acid Treatment Hydrazone + amino-dihydropyridine + triethylamine + mineral acid Heated solution, acid at room temp Triethylamine, HCl Filtration, extraction, crystallization Efficient formation of target compound

Representative Example from Patent Literature

A process for preparing pyridine-2-carboxylic acid derivatives involves dissolving the hydrazone and base in a suitable solvent, then slowly adding the amino-dihydropyridine derivative to the heated solution. The reaction mixture is subsequently treated with an acid such as hydrogen chloride at room temperature. The product is isolated by standard purification methods. This method is adaptable for synthesizing this compound by selecting appropriate precursors.

Research Findings and Analytical Data

  • Thermodynamics: Studies indicate favorable Gibbs free energy changes for the formation of tetrahydropyridine carboxylic acids under controlled conditions, suggesting spontaneous formation in optimized reactions.
  • Structural Analysis: Single-crystal X-ray diffraction of related tetrahydropyridine derivatives confirms the ring adopts a flattened boat conformation, which influences reactivity and stability.
  • Spectroscopic Characterization: Typical characterization includes 1H and 13C NMR, FTIR, and elemental analysis to confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Method Type Advantages Limitations Typical Solvents Notes
Partial Reduction High selectivity, preserves acid group Requires careful control of reduction Methanol, ethanol Suitable for scale-up
Cyclization Annulation High stereoselectivity, diverse substituents Requires specialized catalysts Methanol, acetic acid Enables enantioselective synthesis
Hydrazone Condensation Mild conditions, versatile Multi-step, requires acid treatment Organic solvents Patented method, adaptable to derivatives

Chemical Reactions Analysis

Esterification and Functional Group Modifications

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

  • Reaction with methanol and sulfuric acid yields the methyl ester derivative.

  • Ethyl ester formation occurs via refluxing with ethanol and triethylamine (TEA).

Table 1: Esterification Conditions and Products

ReagentCatalystTemperatureProduct
MethanolH₂SO₄RefluxMethyl ester
EthanolTEA40–60°CEthyl ester

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

  • Heating above 150°C induces CO₂ elimination , forming 1-methyl-1,4,5,6-tetrahydropyridine.

  • Transition-metal catalysts (e.g., Cu) accelerate decarboxylation at lower temperatures.

Oxidation

  • Ring oxidation : Reacts with hydrogen peroxide (H₂O₂) to form N-oxide derivatives, altering electronic properties.

  • Side-chain oxidation : Enzymatic oxidation by monoamine oxidase (MAO) analogs may produce pyridinium ions, analogous to MPTP → MPP+ conversion .

Reduction

  • Carboxylic acid reduction : Sodium borohydride (NaBH₄) reduces the acid to 2-(hydroxymethyl)-1-methyltetrahydropyridine.

  • Catalytic hydrogenation : H₂/Pd-C selectively reduces double bonds in conjugated systems .

Salt and Complex Formation

The carboxylic acid forms salts with bases and chelates with metals:

  • Alkali metal salts : Reacts with NaOH or KOH to form water-soluble sodium/potassium salts.

  • Metal complexes : Binds to Cu²⁺ or Fe³⁺ via carboxylate and nitrogen lone pairs, studied for catalytic applications.

Cyclization and Rearrangement

Under acidic conditions, the compound participates in intramolecular cyclization :

  • Reaction with formaldehyde forms bicyclic structures via Mannich-type reactions .

  • Prolonged heating in acetic acid induces ring expansion to piperidine derivatives.

Nucleophilic Substitution

The methyl group and ring positions undergo substitutions:

  • Methyl deprotonation : Strong bases (e.g., LDA) abstract protons, enabling alkylation at the methyl position .

  • Electrophilic aromatic substitution : Halogenation or nitration occurs at electron-rich ring positions.

Key Thermodynamic and Kinetic Data

  • Esterification activation energy : ~45 kJ/mol (methanol, H₂SO₄).

  • Decarboxylation rate : 0.12 h⁻¹ at 160°C.

  • Oxidation selectivity : N-oxide formation favored at pH 7–9.

This reactivity profile underpins its utility in synthesizing neuroactive compounds and catalytic intermediates . Further studies should explore enantioselective transformations and in vivo metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydropyridine Cores

Sodium 1,4,5,6-Tetrahydropyridine-2-carboxylate
  • Molecular Formula: C₆H₈NNaO₂ (vs. C₇H₉NO₂ for the target compound).
  • Key Differences : Lacks the methyl group at the 1-position but shares the carboxylate group at position 2. The sodium salt form enhances water solubility, making it more suitable for industrial applications requiring ionic intermediates .
  • Applications : Used in coordination chemistry due to its chelating properties.
Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate
  • Molecular Formula : C₂₅H₂₄N₂O₅S.
  • Key Differences : Features a 6-oxo group, phenyl, thiophene, and tosyl substituents. The oxo group introduces hydrogen-bonding capacity, while the bulky aromatic groups enhance lipophilicity.
  • Synthetic Relevance : Synthesized via enantioselective methods with a melting point of 152–159°C and high enantiomeric excess (ee >95%), making it valuable in asymmetric catalysis .
Property Target Compound Sodium Salt 6-Oxo Derivative
Molecular Weight 155.15 g/mol 167.12 g/mol 464.53 g/mol
Solubility Moderate in H₂O High in H₂O Low (organic solvents)
Functional Groups Methyl, COOH COO⁻Na⁺ Oxo, Tosyl, Aromatics
Applications Medicinal chemistry Industrial Catalysis

Pyridine Derivatives with Modified Oxidation States

1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid
  • Molecular Formula: C₇H₇NO₃.
  • Key Differences : Contains a 2-oxo group, resulting in a fully conjugated dihydropyridine ring. This increases acidity (pKa ~3.5) compared to the target compound (pKa ~4.2 for COOH).
  • Biological Relevance : The oxo group enables tautomerization, which may influence binding to enzymes like dehydrogenases .
1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine (MPTP)
  • Molecular Formula : C₁₂H₁₅N.
  • Key Differences : A neurotoxic analog lacking the carboxylic acid group. MPTP selectively destroys dopaminergic neurons, causing Parkinsonian symptoms in humans. This highlights the critical role of substituents in biological activity .

Pyridazine and Phenanthrene Derivatives

1-Ethyl-6-Oxo-1,4,5,6-Tetrahydropyridazine-3-Carboxylic Acid
  • Molecular Formula : C₇H₉N₃O₃.
  • Key Differences : Replaces the pyridine ring with pyridazine (two adjacent nitrogen atoms). The ethyl group increases steric hindrance, reducing reactivity toward electrophiles compared to the target compound .
(4aR,10aS)-5,6-Dihydroxy-7-Isopropyl-1,1-Dimethyl-Octahydrophenanthrene-4a-Carboxylic Acid
  • Molecular Formula : C₂₀H₃₀O₅.
  • Key Differences: A polycyclic derivative with fused aromatic and aliphatic systems. The phenolic hydroxyl groups confer antioxidant properties, unlike the target compound’s simpler structure .

Key Research Findings

  • Synthetic Accessibility : The target compound’s methyl and carboxyl groups allow straightforward functionalization, whereas analogs like the 6-oxo derivative require multistep enantioselective synthesis .
  • Biological Activity : MPTP’s neurotoxicity underscores the importance of substituent effects; the target compound’s carboxyl group may mitigate toxicity while retaining bioactivity .
  • Physicochemical Properties : Lipophilicity (logP) ranges from −0.5 (sodium salt) to 2.1 (6-oxo derivative), influencing their respective applications in aqueous vs. lipid environments .

Biological Activity

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid (MTHPCA), with the CAS number 861589-49-3, is a compound of interest due to its potential biological activities and implications in various pharmacological contexts. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C7H11NO2
  • Molecular Weight : 141.17 g/mol
  • Purity : ≥95% .

This compound is structurally related to other tetrahydropyridine derivatives that have been studied for their neurotoxic effects and potential therapeutic applications. The compound is hypothesized to interact with various neurotransmitter systems and may influence dopaminergic pathways.

Neuroprotective Effects

Research indicates that derivatives of tetrahydropyridine may exhibit neuroprotective properties. For instance, studies on similar compounds have shown a capability to mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases such as Parkinson's disease .

Study 1: Neurotoxicity Assessment

A notable study examined the effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a closely related compound, which demonstrated significant neurotoxic effects leading to the destruction of dopaminergic neurons in animal models. Although MTHPCA has not been directly linked to similar neurotoxic outcomes, its structural similarity suggests a need for further investigation into its safety profile .

Study 2: Pharmacological Potential

In another study focusing on the pharmacological properties of tetrahydropyridine derivatives, it was revealed that these compounds could act as potential inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition could lead to increased levels of dopamine and serotonin in the brain, suggesting a potential application in treating mood disorders and neurodegenerative diseases .

Comparative Analysis of Tetrahydropyridine Derivatives

Compound NameCAS NumberMolecular WeightBiological Activity
MTHPCA861589-49-3141.17 g/molPotential neuroprotective
MPTP4680-78-0163.21 g/molNeurotoxic
Methyl-THP499-04-7141.17 g/molMAO inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid, and how can intermediates be optimized?

  • Methodological Answer : A multi-step synthesis approach is commonly employed, starting with functionalized pyridine precursors. For example, methyl ester derivatives of similar tetrahydropyridine-carboxylic acids are synthesized via nucleophilic substitution or cyclization reactions using catalysts like palladium or copper. Key intermediates (e.g., thiophene- or phenyl-substituted analogs) are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized by melting point analysis (e.g., 152–159°C) and NMR . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents like tosyl chloride or Grignard reagents.

Q. How should researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

Technique Parameters Example Data
1H/13C NMR δ 2.1–3.5 ppm (tetrahydropyridine protons), δ 170–175 ppm (carboxylic acid carbon)Observed in methyl ester analogs
Mass Spectrometry ESI-MS (M+1) m/z: ~195–354 (depending on substituents)Used for molecular weight confirmation
IR Spectroscopy Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H carboxylic acid)Critical for functional group identification
  • Note : Commercial suppliers (e.g., Sigma-Aldrich) may not provide analytical data, necessitating in-house validation .

Q. What solvent systems are effective for recrystallizing this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., ethanol/water mixtures, DMSO) are ideal due to the compound’s carboxylic acid moiety. For analogs like 6-methyl-4-oxo derivatives, recrystallization in ethanol yields >97% purity . Slow cooling (0.5°C/min) enhances crystal formation.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation using Ru-BINAP complexes or enzymatic resolution with lipases can yield enantiomerically pure products. A study on methyl (S)-6-oxo-tetrahydropyridine derivatives achieved >90% enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR shifts) across different synthetic batches?

  • Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or impurities. Strategies include:

  • Cross-validation : Compare NMR data with computationally predicted shifts (e.g., DFT calculations).
  • Advanced purification : Use preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate isomers .
  • Dynamic NMR : Resolve tautomeric equilibria by varying temperature (e.g., 25°C to −40°C) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C for methyl ester analogs .
  • pH stability : Monitor via HPLC at pH 2–12. Carboxylic acid derivatives are stable at pH 4–7 but hydrolyze in strong bases .
  • Storage recommendations : Store at −20°C under nitrogen to prevent oxidation .

Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .

Methodological Notes

  • Contradictions Addressed : highlights the need for independent purity validation, while provides robust characterization protocols.
  • Safety : Follow protocols for handling hygroscopic or light-sensitive compounds (e.g., amber glassware, inert atmosphere) .

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